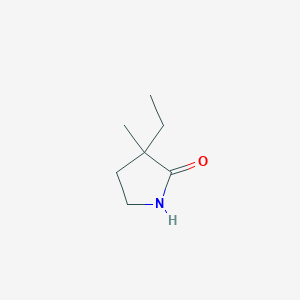

3-Ethyl-3-methylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(2)4-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIPQXKCGKZAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175698-04-1 | |

| Record name | 3-ethyl-3-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Ethyl 3 Methylpyrrolidin 2 One and Its Derivatives

Established Synthetic Routes to Pyrrolidin-2-one Analogues

A variety of synthetic strategies have been developed to construct the pyrrolidin-2-one ring system. These methods often involve the formation of a linear precursor followed by a cyclization step, or the use of convergent multi-component reactions.

Cyclization Reactions in Pyrrolidin-2-one Synthesis

Intramolecular cyclization is a cornerstone of pyrrolidin-2-one synthesis. A common approach involves the cyclization of γ-amino esters. For instance, the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines, can be catalyzed by a Lewis acid to open the cyclopropane (B1198618) ring, forming a γ-amino ester intermediate. This intermediate can then undergo in situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. mdpi.com This method is versatile, accommodating a wide range of amines and substituted cyclopropanes. mdpi.com

Another powerful cyclization strategy is the intramolecular aza-Michael reaction. In a "clip-cycle" synthesis, a Cbz-protected bis-homoallylic amine can be "clipped" to a thioacrylate via alkene metathesis. The resulting intermediate undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form highly substituted pyrrolidines with excellent enantioselectivity. whiterose.ac.uk This method is particularly useful for creating 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk

Computational studies have also shed light on the mechanistic details of pyrrolidinone synthesis, such as the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, which involves a Michael addition, a Nef-type rearrangement, and a final cyclization step. rsc.org

Reductive Amination Approaches for Pyrrolidin-2-one Ring Formation

Reductive amination is a highly efficient method for constructing the pyrrolidine (B122466) ring. This process typically involves the reaction of a 1,4-dicarbonyl compound with an amine to form an intermediate which is then reduced to yield the pyrrolidine. mdpi.com This strategy is widely used for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines via iridium-catalyzed transfer hydrogenation. nih.gov This method is advantageous due to its operational simplicity and the use of water as a solvent. nih.gov

The reductive amination of levulinic acid or its esters with nitriles over a palladium on carbon (Pd/C) catalyst provides a one-pot synthesis of N-substituted-5-methyl-2-pyrrolidones. researchgate.net Furthermore, the reductive condensation of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines using sodium borohydride (B1222165) in an acidic aqueous medium offers a fast and high-yielding route to N-substituted pyrrolidines. thieme-connect.com A fascinating catalytic dichotomy has been observed in the reaction of amines with α-carbonylcyclopropanes, where a rhodium catalyst leads to reductive amination, while a ruthenium catalyst promotes a novel ring-expansion to form pyrrolidines. nih.gov

| Precursors | Reagents/Catalyst | Product | Key Features |

| Diketones and anilines | Iridium catalyst | N-aryl-substituted pyrrolidines | Successive reductive amination via transfer hydrogenation; can be performed in water. nih.gov |

| Levulinic acid/ester and nitriles | Pd/C | N-substituted-5-methyl-2-pyrrolidones | One-pot synthesis. researchgate.net |

| 2,5-Dimethoxytetrahydrofuran and primary amines | Sodium borohydride | N-substituted pyrrolidines | Fast reaction with good to excellent yields. thieme-connect.com |

| α-Carbonylcyclopropanes and amines | Ruthenium catalyst | Pyrrolidines | Novel ring expansion reaction. nih.gov |

Multi-component Reactions for Substituted Pyrrolidin-2-ones

Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules like substituted pyrrolidin-2-ones in a single step, offering high atom and step economy. researchgate.net A notable example is the diastereoselective synthesis of highly substituted pyrrolidines from an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation, which can create up to three stereogenic centers. nih.gov

The [3+2] cycloaddition reaction is a prominent MCR for pyrrolidine synthesis. For instance, the reaction of azomethine ylides, often generated in situ from the condensation of α-amino acids with aldehydes or isatins, with various dipolarophiles leads to a wide range of functionalized pyrrolidines. tandfonline.comacs.org These reactions can be catalyzed by silver carbonate and can produce pyrrolidines with up to four stereogenic centers with high regio- and diastereoselectivity. acs.org Organocatalytic one-pot sequences, such as a Mannich/Boc-deprotection/aza-Michael cascade, have been developed for the highly stereoselective synthesis of complex spiro[pyrrolidin-3,2′-oxindole] derivatives. nih.govacs.orgrsc.org

| Reaction Type | Components | Catalyst/Conditions | Product |

| [3+2] Cycloaddition | Phenyldihydrofuran, N-tosyl imino ester, silane | Lewis acid | Highly substituted pyrrolidines. nih.gov |

| [3+2] Cycloaddition | Isatins, α-amino acids, chalcones | Methanol | Spiro[indoline-3,2′-pyrrolidin]-2-one hybrids. tandfonline.com |

| [3+2] Cycloaddition | N-tert-Butanesulfinylazadienes, azomethine ylides | Ag2CO3 | Densely substituted pyrrolidines. acs.org |

| Mannich/Deprotection/Aza-Michael | Isatin-derived ketimines, enals | (DHQD)2PHAL | 3,3'-Pyrrolidinyl-dispirooxindoles. nih.gov |

Stereoselective Synthesis of Chiral 3-Ethyl-3-methylpyrrolidin-2-one

The development of stereoselective methods to control the configuration of stereocenters in the pyrrolidin-2-one ring is crucial for the synthesis of enantiomerically pure compounds for biological applications.

Asymmetric Catalysis in Lactam Synthesis

Asymmetric catalysis provides an elegant and efficient way to synthesize chiral lactams. Chiral Brønsted acids have been utilized to catalyze the desymmetrization of prochiral amino or hydroxyl diesters, leading to the formation of enantioenriched γ,γ-disubstituted lactams. grantome.com Palladium-catalyzed enantioselective intramolecular C(sp3)–H amidation has emerged as a powerful tool for the asymmetric synthesis of β-lactams, achieving high enantiomeric excesses. acs.org While focused on β-lactams, the principles of using chiral ligands to control the stereochemical outcome of C-N bond formation are applicable to γ-lactam synthesis.

N-Heterocyclic carbene (NHC) catalysts have also been employed in the asymmetric synthesis of β-lactams from ketenes and imines, although sometimes requiring recrystallization to achieve high enantiomeric excess. acs.org The concept of "column asymmetric catalysis," where solid-supported reagents and a chiral catalyst are packed into columns, has been successfully applied to the synthesis of β-lactams, yielding pure products with exceptional enantio- and diastereoselectivity. nih.gov

| Catalytic System | Reaction Type | Substrates | Key Features |

| Chiral Brønsted Acid | Desymmetrization of diesters | Prochiral amino or hydroxyl diesters | Forms enantioenriched γ,γ-disubstituted lactams. grantome.com |

| Palladium(II)/Chiral Ligand | Intramolecular C(sp3)–H amidation | 3-Arylpropylamines | Streamlined synthesis of β-aryl β-lactams with high enantioselectivity. acs.org |

| Chiral N-Heterocyclic Carbene (NHC) | [2+2] Cycloaddition | Ketenes and N-tosyl imines | Good yields, modest to high enantiomeric excess. acs.org |

| Solid-Supported Chiral Nucleophile | Column Asymmetric Catalysis | Acid chlorides and imines | High enantio- and diastereoselectivity for β-lactam synthesis. nih.gov |

Chiral Auxiliary-Mediated Approaches to Pyrrolidin-2-one Stereoisomers

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. A chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For instance, the N-propionylated derivative of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been used as a chiral auxiliary in stereoselective aldol (B89426) reactions. rsc.org While this example focuses on an aldol reaction, the principle can be extended to the synthesis of chiral pyrrolidin-2-ones by attaching a chiral auxiliary to a precursor and then performing a diastereoselective cyclization or substitution reaction.

The synthesis of chiral cis-2,5-disubstituted pyrrolidines has been achieved, and these compounds themselves can serve as organocatalysts in subsequent asymmetric transformations. rsc.org Furthermore, the synthesis of novel C2-symmetric chiral pyrrolidine-based diamines has been accomplished, starting from optically active precursors. capes.gov.br These chiral building blocks are valuable for the synthesis of more complex chiral molecules.

Diastereoselective and Enantioselective Pathways to this compound

The creation of the stereogenic quaternary center at the C3 position of this compound in a controlled stereochemical manner is a significant synthetic challenge. Researchers have developed several strategies that can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries. While direct synthesis of this specific compound is not extensively documented, analogous syntheses of 3,3-disubstituted γ-lactams provide a strong foundation for its preparation.

One prominent strategy involves the asymmetric alkylation of pyroglutamic acid derivatives . Pyroglutamic acid, a readily available chiral starting material, can be converted into a suitable enolate precursor. Sequential alkylation at the C3 position, first with an ethyl group and then a methyl group (or vice versa), can lead to the desired product. The stereochemical outcome is often controlled by the inherent chirality of the starting material and the reaction conditions.

Another powerful approach is the enantioselective Michael addition . This method typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this could entail the addition of an ethyl nucleophile to a 3-methyl-Δ³-pyrrolin-2-one derivative or a methyl nucleophile to a 3-ethyl-Δ³-pyrrolin-2-one derivative, catalyzed by a chiral catalyst. Organocatalysis, particularly using chiral amines or phosphoric acids, has emerged as a powerful tool for such transformations, often providing high enantioselectivity. chim.itthieme.de

Rhodium-catalyzed asymmetric C-C activation has also been shown to be an effective method for producing γ-lactams with β-quaternary centers. nih.gov This innovative approach could potentially be adapted for the synthesis of this compound from appropriate cyclobutanone (B123998) precursors.

Furthermore, intramolecular C-H functionalization reactions catalyzed by chiral rhodium complexes offer a direct route to chiral β-lactams and can be envisioned for the synthesis of γ-lactams. nih.govrsc.org These reactions can create the desired stereocenter with high diastereo- and enantiocontrol.

A summary of potential enantioselective pathways is presented below:

| Synthetic Strategy | Description | Potential for this compound | Key Features |

| Asymmetric Alkylation | Sequential alkylation of a chiral enolate derived from pyroglutamic acid. | High | Utilizes a readily available chiral pool starting material. |

| Enantioselective Michael Addition | Conjugate addition of an alkyl nucleophile to a 3-substituted-Δ³-pyrrolin-2-one catalyzed by a chiral catalyst. | High | Organocatalysis offers mild conditions and high enantioselectivity. chim.itthieme.de |

| Rh-catalyzed C-C Activation | Asymmetric transformation of sulfonamide-tethered cyclobutanones. nih.gov | Moderate | Provides access to β-quaternary centers with high enantioselectivity. nih.gov |

| Intramolecular C-H Functionalization | Chiral catalyst-mediated cyclization of a suitable acyclic precursor. nih.govrsc.org | Moderate | Direct formation of the lactam ring with stereocontrol. nih.govrsc.org |

Derivatization and Functionalization Strategies for this compound

Once synthesized, the this compound scaffold can be further modified to create a diverse range of derivatives. These modifications can be directed at the lactam core or the alkyl substituents.

Electrophilic and Nucleophilic Transformations of the Lactam Core

The lactam functionality within this compound offers several sites for chemical transformation. The nitrogen atom, after deprotonation, can act as a nucleophile and undergo N-alkylation, N-acylation, or N-arylation . These reactions allow for the introduction of a wide variety of substituents, which can significantly alter the molecule's properties.

The carbonyl group of the lactam is susceptible to nucleophilic attack . Reduction of the carbonyl group, for instance with strong reducing agents like lithium aluminum hydride, would yield the corresponding 3-ethyl-3-methylpyrrolidine. The reactivity of the lactam ring can be influenced by the nature of the N-substituent.

Regioselective Functionalization at the Ethyl and Methyl Substituents

The selective functionalization of the ethyl and methyl groups at the C3 position presents a significant challenge due to the similar reactivity of their C-H bonds. However, advances in regioselective C-H functionalization offer potential solutions. mdpi.com Directed metalation, where a directing group installed on the lactam nitrogen guides a metal catalyst to a specific C-H bond, could enable the selective introduction of functional groups onto either the ethyl or methyl substituent.

Photoredox catalysis is another emerging strategy that can enable the regioselective alkylation of C-H bonds in arenes and could potentially be adapted for the functionalization of the alkyl side chains on the pyrrolidinone ring. nih.gov

Post-Synthetic Modifications and Scaffold Diversification

The concept of post-synthetic modification involves the chemical transformation of a pre-formed molecular scaffold. nih.gov In the context of this compound, this could involve a variety of reactions to diversify the core structure. For example, ring-opening of the lactam followed by further chemical transformations can lead to a wide array of acyclic chiral molecules.

Furthermore, reactions that involve the expansion or contraction of the pyrrolidinone ring can lead to novel heterocyclic systems. For instance, a photo-promoted ring contraction of pyridines has been reported to yield pyrrolidine derivatives, suggesting that ring transformations of the pyrrolidinone scaffold itself could be a viable strategy for diversification. nih.gov

The table below summarizes potential derivatization strategies:

| Modification Site | Reaction Type | Potential Products |

| Lactam Nitrogen | N-Alkylation, N-Acylation, N-Arylation | N-Substituted 3-ethyl-3-methylpyrrolidin-2-ones |

| Lactam Carbonyl | Reduction | 3-Ethyl-3-methylpyrrolidine |

| Ethyl/Methyl Group | Regioselective C-H Functionalization | C3-Functionalized alkyl derivatives |

| Entire Scaffold | Ring Opening/Expansion/Contraction | Acyclic chiral compounds, novel heterocycles |

Structural Characterization and Spectroscopic Analysis in Pyrrolidin 2 One Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for probing the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C) for Structural Elucidation of 3-Ethyl-3-methylpyrrolidin-2-one

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and fundamental insights into the structure of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals corresponding to the ethyl and methyl groups at the C3 position, as well as the methylene (B1212753) protons of the pyrrolidinone ring and the N-H proton. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of unique carbon atoms in the molecule. Each carbon atom in a distinct chemical environment gives rise to a separate signal. For this compound, one would anticipate signals for the carbonyl carbon, the quaternary carbon at the 3-position, the two methylene carbons of the ring, and the carbons of the ethyl and methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~175-180 |

| C3 | - | Quaternary carbon signal |

| CH₂ (ring, adjacent to C=O) | Multiplet | Signal in the aliphatic region |

| CH₂ (ring, adjacent to N) | Multiplet | Signal in the aliphatic region |

| CH₂ (ethyl group) | Quartet | Signal in the aliphatic region |

| CH₃ (ethyl group) | Triplet | Signal in the aliphatic region |

| CH₃ (methyl group) | Singlet | Signal in the aliphatic region |

| NH | Broad singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and, where applicable, the stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, the COSY spectrum would show a correlation between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. For a chiral molecule like this compound, NOESY could potentially be used to probe the relative stereochemistry if different stereoisomers were present.

Quantitative NMR Applications in Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance in a sample. In the context of this compound, qNMR could be employed to monitor the progress of its synthesis. By integrating the signals of the starting materials and the product over time, one can accurately track the reaction kinetics and determine the final yield without the need for isolation and purification at each time point.

Mass Spectrometry (MS) in Pyrrolidin-2-one Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₇H₁₃NO), HRMS would confirm this exact molecular formula by providing a measured mass that is consistent with the calculated theoretical mass. The molecular formula of this compound is C₇H₁₃NO. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 128.10700 |

| [M+Na]⁺ | 150.08894 |

| [M-H]⁻ | 126.09244 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity. For this compound, fragmentation would likely involve the loss of the ethyl or methyl group, or cleavage of the pyrrolidinone ring. The study of the fragmentation of related cyclic amines, such as N-methylpyrrolidine, shows that a primary fragmentation pathway involves the loss of ethylene (B1197577). lookchem.com A similar loss of an ethylene molecule from the pyrrolidinone ring could be expected for this compound.

By combining the detailed insights from both advanced NMR spectroscopy and mass spectrometry, a comprehensive and unambiguous structural characterization of this compound can be achieved, laying a solid foundation for further research and application of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful technique for the separation, detection, and identification of individual components within a chemical mixture. The coupling of liquid chromatography's separation capabilities with the mass-to-charge ratio analysis of mass spectrometry provides high sensitivity and selectivity.

For This compound , while specific experimental LC-MS studies on complex mixtures are not extensively detailed in publicly available literature, predictive data for its behavior in a mass spectrometer are available. This data, based on computational models, provides theoretical values for the collision cross section (CCS) of various adducts of the molecule. The CCS is a key parameter that relates to the ion's size and shape in the gas phase and is increasingly used as an additional identifier in LC-MS workflows.

Predicted collision cross section (CCS) values for adducts of This compound can offer insights into its likely behavior and detection in LC-MS analysis. uni.lu The predicted values for several common adducts are presented below. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 128.10700 | 126.5 |

| [M+Na]⁺ | 150.08894 | 134.3 |

| [M-H]⁻ | 126.09244 | 127.4 |

| [M+NH₄]⁺ | 145.13354 | 150.5 |

| [M+K]⁺ | 166.06288 | 132.7 |

| [M+H-H₂O]⁺ | 110.09698 | 121.9 |

| [M+HCOO]⁻ | 172.09792 | 147.1 |

| [M+CH₃COO]⁻ | 186.11357 | 167.9 |

Data sourced from computational predictions. uni.lu

Infrared (IR) and Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.

A strong absorption band corresponding to the C=O (carbonyl) stretching of the lactam ring, typically appearing in the region of 1650-1700 cm⁻¹.

An N-H stretching band for the secondary amide, which would likely appear as a broad peak in the 3200-3400 cm⁻¹ region.

C-H stretching bands from the ethyl and methyl groups, as well as the pyrrolidine (B122466) ring, are expected in the 2850-3000 cm⁻¹ range.

C-N stretching vibrations, typically found in the 1100-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information to FTIR, detecting molecular vibrations that result in a change in the polarizability of a molecule. It is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Specific experimental Raman spectroscopic data for This compound has not been reported in the reviewed literature. A theoretical analysis would anticipate prominent Raman signals for the C-C backbone and the symmetric vibrations of the alkyl substituents.

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and stereochemistry.

A search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for This compound or its direct derivatives. Therefore, detailed experimental data on its solid-state conformation and absolute stereochemistry are not available.

The analysis of crystal packing reveals how molecules are arranged in a crystal lattice, which is governed by various intermolecular interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions are crucial for understanding the physical properties of a solid.

As no crystallographic data for This compound has been publicly reported, an analysis of its crystal packing and the specific intermolecular interactions that dictate its solid-state architecture cannot be performed at this time. Based on its structure, it is plausible that hydrogen bonding involving the N-H and C=O groups of the lactam ring would be a dominant feature in its crystal packing.

Theoretical and Computational Chemistry Studies of 3 Ethyl 3 Methylpyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed view of the electronic and geometric properties of molecules. For 3-Ethyl-3-methylpyrrolidin-2-one, these methods elucidate the fundamental aspects of its structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and electronic properties of organic molecules like this compound. By employing functionals such as B3LYP with a basis set like 6-31G*, researchers can calculate the molecule's ground-state energy, bond lengths, bond angles, and dihedral angles with high accuracy. arabjchem.org

These calculations reveal that the pyrrolidin-2-one ring is not perfectly planar. The C3 atom, being substituted with both an ethyl and a methyl group, induces a specific puckering of the five-membered ring. The electrostatic potential surface, also derivable from DFT calculations, identifies the electron-rich and electron-poor regions of the molecule. The carbonyl oxygen is the primary site for hydrogen bonding, while the alkyl groups contribute to hydrophobic interactions.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, are invaluable for predicting spectroscopic properties. arxiv.org For this compound, these calculations can forecast its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By computing the vibrational frequencies and intensities, a theoretical IR spectrum can be generated. acs.org This predicted spectrum can then be compared with experimental data to confirm the molecule's structure.

Similarly, ab initio calculations of nuclear shielding tensors can predict the chemical shifts in ¹H and ¹³C NMR spectra. These predictions are crucial for assigning the signals in experimentally obtained spectra to specific atoms within the molecule, thereby confirming its connectivity and stereochemistry.

Conformational Analysis and Energy Landscapes of the Pyrrolidin-2-one Ring

The five-membered pyrrolidin-2-one ring is conformationally flexible and can adopt non-planar structures, typically described as envelope or twist conformations. acs.org The process of interconversion between these conformations is known as pseudorotation. For this compound, the substituents at the C3 position significantly influence the conformational energy landscape.

Computational analysis reveals the relative energies of the different possible conformers. The steric hindrance between the ethyl and methyl groups, as well as their interactions with the rest of the ring, determines the most stable conformation. Generally, the ring puckers to minimize these steric clashes. The energy barrier for interconversion between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering a cinematic view of their motions and interactions. nih.gov

Dynamic Behavior and Conformational Flexibility in Different Environments

MD simulations of this compound can track the atomic positions over time, revealing its dynamic behavior. These simulations show the molecule vibrating, rotating, and transitioning between different conformations. By running simulations in different environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution, one can observe how the environment affects the molecule's flexibility and preferred shapes. The trajectory data from MD simulations can be analyzed to understand the timescales of conformational changes and the influence of the ethyl and methyl groups on the ring's dynamics.

Solvation Effects on Pyrrolidin-2-one Derivatives

The presence of a solvent can have a profound effect on the structure and dynamics of a solute molecule. MD simulations are particularly well-suited to study these solvation effects on pyrrolidin-2-one derivatives. researchgate.net In a polar solvent like water, the solvent molecules will form a structured shell around the solute. The polar lactam group of this compound will form hydrogen bonds with water molecules, which can stabilize certain conformations over others.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for the detailed investigation of reaction mechanisms at the molecular level. For this compound, these studies can map out the energetic landscape of its formation and subsequent chemical transformations, providing a deeper understanding than what is achievable through experimental methods alone.

Transition State Characterization in Pyrrolidin-2-one Formation

The formation of the pyrrolidin-2-one ring is a critical step in the synthesis of this compound. A common route to substituted lactams is the intramolecular cyclization of an appropriate amino acid. Computational methods, particularly Density Functional Theory (DFT), are extensively used to model such reactions. These models allow for the precise characterization of the transition states involved in the cyclization process.

The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate between reactants and products. By locating and characterizing the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. For the formation of this compound from a precursor like 4-amino-4-methylhexanoic acid, computational models can predict the geometry of the transition state, including bond lengths and angles, as well as its vibrational frequencies. This information is crucial for confirming that the located structure is indeed a true transition state.

DFT calculations can explore different potential pathways for the cyclization, for instance, a direct cyclization versus a stepwise mechanism involving a tetrahedral intermediate. The calculated energy barriers for each pathway can then be compared to determine the most likely reaction mechanism.

Table 1: Hypothetical Activation Energies for the Formation of this compound via Intramolecular Cyclization

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| N-C Bond Formation | DFT (B3LYP/6-31G) | 15.2 |

| Proton Transfer | DFT (B3LYP/6-31G) | 8.5 |

| Water Elimination | DFT (B3LYP/6-31G*) | 12.1 |

Note: The data in this table is illustrative and based on typical values for similar lactam formations. Actual values for this compound would require specific calculations.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry is also a powerful tool for predicting the reactivity of a molecule and the selectivity of its reactions. For this compound, several reactive sites can be considered for chemical transformations, including the nitrogen atom, the carbonyl group, and the α-carbons.

DFT calculations can be used to determine various electronic properties of the molecule that correlate with its reactivity. For example, the calculated Mulliken charges or Natural Bond Orbital (NBO) analysis can indicate the most nucleophilic or electrophilic sites. The Fukui function, another descriptor derived from DFT, can be used to predict the sites most susceptible to nucleophilic, electrophilic, or radical attack.

In the context of selectivity, computational models can predict the outcome of reactions where multiple products are possible. For instance, in an N-acylation reaction, the model can predict whether the reaction will favor the formation of the N-acylated product over other potential side products. This is achieved by calculating the activation energies for the formation of each product; the product with the lowest activation energy barrier is generally the one that is kinetically favored. acs.org

Table 2: Predicted Relative Reactivity of Sites in this compound

| Reactive Site | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

| Nitrogen Atom | High | Low |

| Carbonyl Carbon | Low | High |

| α-Carbon (C5) | Moderate | Moderate |

| α-Carbon (C3) | Low | Low |

Note: This table presents a qualitative prediction based on general principles of lactam reactivity. The actual reactivity can be quantified through specific computational studies.

Stereochemical Outcomes from Mechanistic Insights

This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers. The stereochemical outcome of its synthesis is therefore of significant interest. Computational modeling can provide detailed mechanistic insights that explain and predict the stereoselectivity of a reaction.

For a reaction that creates the C3 stereocenter, such as an asymmetric synthesis, computational models can be used to study the transition states leading to the different stereoisomers. By comparing the energies of these diastereomeric transition states, the model can predict which stereoisomer will be formed in excess. The energy difference between the transition states can be used to estimate the enantiomeric or diastereomeric excess of the reaction.

For example, in a hypothetical asymmetric alkylation of a precursor to introduce the ethyl or methyl group at the C3 position, computational studies can model the interaction of the substrate with a chiral catalyst. The model can reveal the specific steric and electronic interactions that favor the formation of one stereoisomer over the other. These insights are invaluable for the rational design of new and more effective stereoselective syntheses.

Table 3: Illustrative Prediction of Stereochemical Outcome for a Hypothetical Asymmetric Synthesis of this compound

| Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| TS-(R) | 0.0 | >99:1 |

| TS-(S) | +3.5 |

Note: The data in this table is hypothetical and serves to illustrate how computational chemistry can predict stereochemical outcomes. The actual values would depend on the specific reaction and chiral catalyst used.

Biological Activity and Mechanistic Investigations of 3 Ethyl 3 Methylpyrrolidin 2 One Analogues

In Vitro Enzyme Interaction Studies

The interaction of pyrrolidin-2-one derivatives with enzymes is a significant area of research, with studies focusing on their potential as inhibitors or activators of key enzymatic targets.

Pyrrolidin-2-one analogues have been identified as inhibitors of several enzymes. For instance, derivatives of the pyrrolidin-2,5-dione structure have shown inhibitory potential against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. One such derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated inhibitory activity against COX-2 with an IC50 value of 130 µg/mL. mdpi.com This compound also showed inhibition of 5-lipoxygenase (5-LOX) with an IC50 of 105 µg/mL. mdpi.com

In the realm of epigenetics, analogues with a pyrrolidine-like structure have been investigated as inhibitors of protein lysine (B10760008) methyltransferases, such as G9a-like protein (GLP). These enzymes are crucial in gene regulation, and their dysregulation is linked to various diseases. nih.gov While direct analogues of 3-ethyl-3-methylpyrrolidin-2-one were not the primary focus, the broader class of heterocyclic compounds, including those with pyrrolidine (B122466) moieties, has been explored for this purpose. nih.gov

Furthermore, certain pyrrolidinone-fused derivatives have been synthesized and evaluated as potential multi-target tyrosine kinase receptor inhibitors, which are key enzymes in cancer progression. mdpi.com

| Compound | Enzyme Target | Inhibitory Concentration (IC50) |

|---|---|---|

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 | 130 µg/mL |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX | 105 µg/mL |

Structure-activity relationship (SAR) studies provide valuable insights into how the chemical structure of a compound influences its biological activity. For pyrrolidin-2-one and its analogues, SAR studies have helped in the design of more potent and selective enzyme inhibitors.

In the case of inhibitors of AP-1 and NF-κB mediated gene expression, which are crucial in the inflammatory response, several analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate were synthesized and tested. nih.govresearchgate.net These studies revealed that modifications at the 2-position of the pyrimidine (B1678525) ring and bioisosteric replacement of the ethyl ester group significantly impacted the inhibitory potency. researchgate.net For example, replacing the hydrogen of the NH group at the 2-position with an alkyl or other groups led to a 2- to 6-fold improvement in potency. researchgate.net

For GLP inhibitors, extensive SAR studies around the 2-amino group of a quinazoline (B50416) scaffold led to the discovery of potent and selective inhibitors. nih.gov These studies highlighted the importance of specific substitutions for achieving high affinity and selectivity for GLP over the related enzyme G9a. nih.gov Although not directly involving a pyrrolidinone core, these findings on related heterocyclic structures underscore the principles of SAR in designing enzyme inhibitors.

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a potential target for antimicrobial and antidiabetic agents. nih.govresearchgate.netnih.gov While direct studies with this compound are not available, research on other heterocyclic compounds as inhibitors of this enzyme provides mechanistic insights that could be relevant for pyrrolidinone analogues.

Molecular docking studies of various heterocyclic inhibitors with the GAH domain of GlcN-6-P synthase have suggested potential binding modes. nih.gov These studies indicate the formation of hydrogen bonds with key amino acid residues like Gly99 and arene-arene interactions with Trp74 located at the active center. nih.gov For instance, a series of 2,4,6-trisubstituted 1,3-diazine-based compounds were investigated, and their binding energies were calculated, providing a theoretical basis for their inhibitory activity. nih.gov Such computational approaches are instrumental in understanding the enzyme-compound interactions at a molecular level and can guide the design of novel inhibitors based on the pyrrolidin-2-one scaffold.

Receptor Binding and Modulation Studies

Analogues of this compound have also been evaluated for their ability to bind to and modulate the activity of various neurotransmitter and cannabinoid receptors.

Serotonin (B10506) Receptors (5-HT): Serotonin receptors are a large family of proteins involved in numerous physiological and neurological processes. nih.gov The development of selective ligands for different 5-HT receptor subtypes is a major goal in drug discovery. nih.govacnp.org Pyrrolidinone and related structures have been incorporated into molecules targeting these receptors. For instance, certain rigidified nucleoside derivatives have been identified as potent and selective antagonists for the 5-HT2B receptor. nih.gov While not direct analogues, these complex molecules demonstrate that the core principles of achieving subtype selectivity can involve significant structural modifications. nih.gov

Histamine (B1213489) Receptors (H3/H4): The histamine H3 receptor is a promising target for the treatment of various central nervous system disorders. nih.gov Several novel substituted pyrrolidines have been identified as high-affinity histamine H3 receptor antagonists. lookchem.com For example, a series of (4-aminobutyn-1-yl)benzylamines, which can be considered structurally related to substituted pyrrolidines, have shown dual activity as H3 receptor antagonists and serotonin transporter (SERT) inhibitors. lookchem.com

Furthermore, conformational restriction of histamine analogues using scaffolds like bicyclo[3.1.0]hexane has led to the development of selective H3 receptor ligands. semanticscholar.org One such compound exhibited a Ki of 5.6 nM for the H3 receptor and was over 100-fold selective against the H4 receptor. semanticscholar.org

| Compound Class/Analogue | Receptor Target | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| Substituted Pyrrolidines | Histamine H3 Receptor | 0.97 nM - 2.4 nM | High affinity antagonists |

| Bicyclo[3.1.0]hexane Histamine Analogue (Compound 7) | Histamine H3 Receptor | 5.6 nM | >100-fold vs H4R |

| Bicyclo[3.1.0]hexane Histamine Analogue (Compound 7) | Histamine H4 Receptor | 602 nM | N/A |

| 4'-Cyano-(N)-methanocarba-adenosine (MRS8209) | 5-HT2B Receptor | 4.27 nM | 47-fold vs 5-HT2CR (human) |

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are important therapeutic targets. csic.esresearchgate.net The CB1 receptor is primarily found in the central nervous system. nih.gov A variety of heterocyclic compounds have been investigated as ligands for cannabinoid receptors. csic.es

A series of N-benzyl indolequinuclidinone analogues, which feature a bicyclic amine structure somewhat related to the pyrrolidine core, have been identified as a novel class of cannabinoid ligands with affinity for both CB1 and CB2 receptors. nih.gov The development of ligands that can selectively target these receptors is an active area of research. csic.esresearchgate.net The structural diversity of compounds acting on cannabinoid receptors is vast, ranging from classical cannabinoids to synthetic indoles and other heterocyclic systems. nih.govnih.gov While direct evidence for this compound as a CB1 ligand is lacking, the broader exploration of heterocyclic scaffolds for cannabinoid receptor modulation suggests a potential avenue for future investigation of pyrrolidinone derivatives.

Other Relevant Receptor Target Investigations (e.g., A3 Adenosine (B11128) Receptor Antagonists, Mineralocorticoid Receptors)

While specific studies on this compound as an A3 adenosine receptor antagonist or a modulator of mineralocorticoid receptors are not extensively documented in publicly available research, the broader class of pyrrolidin-2-one derivatives has been investigated for activity at various receptor targets. The structural versatility of the pyrrolidin-2-one core allows for the design of molecules that can potentially interact with a wide array of biological receptors.

Research into related heterocyclic compounds has demonstrated the potential for small molecules to act as potent and selective A3 adenosine receptor antagonists. For instance, derivatives of other nitrogen-containing heterocycles have been identified as having significant affinity for this receptor, suggesting that with appropriate functionalization, a pyrrolidin-2-one scaffold could also be tailored to target this receptor.

Similarly, the mineralocorticoid receptor, a nuclear receptor involved in regulating blood pressure and electrolyte balance, is a target for various steroidal and non-steroidal antagonists. nih.gov The development of novel, selective modulators for this receptor is an active area of research. Although direct evidence for this compound interacting with mineralocorticoid receptors is lacking, the principles of rational drug design suggest that the pyrrolidin-2-one framework could serve as a starting point for the synthesis of new ligands targeting this and other nuclear receptors.

Cellular and Molecular Pathway Perturbation Analyses

The biological effects of this compound analogues are underpinned by their ability to perturb various cellular and molecular pathways. Investigations have focused on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, revealing a range of mechanistic actions.

The pyrrolidin-2-one moiety is a constituent of several compounds investigated for their anticancer properties. nih.govnih.gov Studies on various derivatives have revealed multiple mechanisms through which they exert their cytotoxic and anti-proliferative effects on cancer cells.

One key mechanism involves the inhibition of enzymes crucial for cancer cell survival and proliferation. For example, certain pyrrolidin-2-one derivatives have been designed as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme overexpressed in aggressive cancer cells. semanticscholar.orgmdpi.com Inhibition of MAGL has been shown to disrupt cancer cell proliferation and metastasis. semanticscholar.org Another study highlighted that 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives are potent inhibitors of PI3K, a key component of a signaling pathway frequently dysregulated in cancer. nih.gov

Furthermore, some pyrrolidin-2-one derivatives have demonstrated the ability to interfere with cell migration, a critical process in tumor metastasis. In a 'wound healing' assay, N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide was identified as a promising derivative with potential antimetastatic properties. nih.gov

The cytotoxic activity of these analogues has been evaluated against various cancer cell lines, with some compounds showing selectivity towards cancer cells over normal fibroblasts. For instance, certain diphenylamine-pyrrolidin-2-one-hydrazone derivatives were found to be more selective against prostate cancer and melanoma cell lines. nih.gov

Table 1: Anticancer Activity of Selected Pyrrolidin-2-one Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Mechanism/Effect | Reference(s) |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (prostate), IGR39 (melanoma) | Selective cytotoxicity | nih.gov |

| 1-((2-Hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives | Not specified | Potent PI3K inhibitors | nih.gov |

| N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (melanoma), MDA-MB-231 (breast) | Inhibition of cell migration | nih.gov |

| Benzoxazole clubbed 2-pyrrolidinones | SNB-75 (CNS cancer) | Inhibition of monoacylglycerol lipase (MAGL) | semanticscholar.org |

| Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moiety | A549 (lung) | Enhanced cytotoxicity with azole rings | mdpi.com |

The investigation into the antimicrobial properties of pyrrolidin-2-one analogues has revealed promising activity, particularly within the pyrrolidine-2,3-dione (B1313883) subclass. These compounds have shown efficacy against Gram-positive bacteria, notably Staphylococcus aureus, including biofilm phenotypes which are notoriously resistant to conventional antibiotics. nih.govrsc.org

The mechanism of action for some of these analogues is believed to involve the inhibition of essential bacterial enzymes. For instance, pyrrolidine-2,3-diones have been identified as inhibitors of PBP3 (Penicillium binding protein 3) in Pseudomonas aeruginosa. nih.gov The enol moiety within the pyrrolidine-2,3-dione structure appears to be crucial for their antimicrobial activity. nih.gov

Interestingly, some pyrrolidine-2,3-dione dimers have demonstrated synergistic effects when combined with existing antibiotics like vancomycin, suggesting their potential as adjuvant therapies to combat resistant infections. nih.gov

While the focus has been more on antibacterial activity, the broad biological potential of the pyrrolidin-2-one scaffold suggests that antiviral activities could also be explored. The structural diversity achievable with this core could lead to the discovery of compounds that interfere with viral replication or entry processes. However, specific studies on the antiviral effects of this compound analogues are not prominent in the current literature.

Table 2: Antimicrobial Activity of Selected Pyrrolidin-2-one Analogues

| Compound/Derivative Class | Target Microorganism(s) | Observed Mechanism/Effect | Reference(s) |

| Pyrrolidine-2,3-diones | S. aureus (planktonic and biofilm) | Inhibition of biofilm formation, synergism with vancomycin | nih.govrsc.org |

| Pyrrolidine-2,3-dione derivatives | P. aeruginosa | Inhibition of PBP3 | nih.gov |

Analogues of this compound have been investigated for their potential to combat inflammation and neurodegeneration, with several studies highlighting promising mechanisms of action.

A key target in the anti-inflammatory activity of some pyrrolidin-2-one derivatives is the lipoxygenase (LOX) enzyme. nih.gov Certain synthesized derivatives have shown potent LOX inhibitory activity, with in vivo studies demonstrating an ability to reduce rat paw edema at levels comparable to the standard anti-inflammatory drug indomethacin. nih.gov The anti-inflammatory effects of some compounds are also linked to their antioxidant properties and ability to inhibit lipid peroxidation. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, pyrrolidin-2-one derivatives have been explored for their neuroprotective capabilities. nih.govnih.govacs.org One of the primary mechanisms investigated is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Deficits in acetylcholine are a hallmark of Alzheimer's disease. Studies have shown that certain novel pyrrolidin-2-one derivatives can effectively counteract the behavioral and biochemical changes induced by scopolamine, a substance that causes temporary cognitive impairment. nih.gov These derivatives have also been shown to mitigate oxidative stress by affecting levels of reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CA). nih.gov

Furthermore, some N-benzylated pyrrolidin-2-one derivatives, designed based on the structure of the Alzheimer's drug donepezil, have displayed excellent anti-Alzheimer's profiles in both behavioral and biochemical assays. nih.govacs.org The design of these molecules often involves replacing or modifying specific moieties of existing drugs to improve their efficacy and pharmacological properties. nih.gov

Table 3: Anti-inflammatory and Anti-neurodegenerative Effects of Selected Pyrrolidin-2-one Analogues

| Compound/Derivative Class | Condition/Model | Observed Mechanism/Effect | Reference(s) |

| 2-Pyrrolidinone derivatives | Rat paw edema | Inhibition of lipoxygenase (LOX) | nih.gov |

| Novel pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment in mice | Acetylcholinesterase (AChE) inhibition, reduction of oxidative stress | nih.gov |

| N-benzylated (pyrrolidin-2-one) derivatives | Animal models of Alzheimer's disease | Anti-Alzheimer's profile, designed based on donepezil | nih.govacs.org |

The interaction of pyrrolidin-2-one analogues with ion channels represents another avenue of their pharmacological activity. A study on N-arylated derivatives of pyrrolidin-2-one revealed their function as potassium channel openers. nih.gov Specifically, N-(4-benzoylphenyl)-3,3-dimethyl-pyrrolidin-2-one demonstrated potent and selective relaxant activity on the bladder detrusor muscle, indicating its potential for treating conditions like urinary incontinence. nih.gov This activity is mediated through the opening of potassium channels, which leads to hyperpolarization of the cell membrane and muscle relaxation.

The ability of these compounds to modulate ion channels highlights their potential to influence a wide range of cellular processes that are dependent on ion flux, including neuronal excitability, muscle contraction, and hormone secretion. The structural features of the N-aryl substituent and the substitution pattern on the pyrrolidin-2-one ring are critical determinants of their potency and selectivity as ion channel modulators. nih.gov

Medicinal Chemistry and Pharmaceutical Research Applications

Role of 3-Ethyl-3-methylpyrrolidin-2-one as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to a molecular framework that can bind to multiple, distinct biological targets, thereby serving as a fertile starting point for drug discovery programs. hebmu.edu.cn The pyrrolidin-2-one core, including substituted variants like this compound, is widely regarded as such a scaffold. nih.govresearchgate.net

The value of this scaffold is rooted in several key attributes:

Three-Dimensionality: Unlike flat, aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine (B122466) ring allows for a more comprehensive exploration of three-dimensional pharmacophore space. This complexity can lead to improved binding affinity and selectivity for protein targets. nih.govresearchgate.net

Stereochemical Diversity: The presence of chiral centers, such as the C3-position in this compound, allows for the creation of stereoisomers. Different spatial orientations of substituents can result in significantly different biological activities, as enantiomers often interact differently with chiral biological macromolecules like proteins and enzymes. nih.gov

Synthetic Tractability: The lactam functionality provides a handle for a variety of chemical modifications, allowing chemists to append different functional groups to fine-tune the molecule's properties.

Scaffold hopping is a computational and synthetic strategy in drug design where the core structure of a known active compound is replaced with a different, often isosteric, scaffold to identify novel lead compounds with improved properties such as potency, selectivity, or pharmacokinetics. nih.gov The pyrrolidin-2-one framework is an attractive candidate for such strategies. While specific, documented instances of using this compound for scaffold hopping are not prevalent in the reviewed literature, the general principle applies. A research program could, for example, replace a less stable or synthetically challenging core in an existing drug candidate with the more rigid and synthetically accessible this compound scaffold, aiming to retain or enhance biological activity. nih.gov

The pyrrolidin-2-one core is a recurring motif in a multitude of biologically active compounds. Medicinal chemists frequently utilize this scaffold to develop new agents for various diseases. nih.gov Research has demonstrated the synthesis of novel pyrrol-2-one derivatives with potential anticancer activity, highlighting the scaffold's utility. nih.gov Furthermore, derivatives of pyrrolidine-2,5-diones have been synthesized and evaluated as potential inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis. nih.gov The design of such agents often involves the strategic placement of substituents around the pyrrolidine ring to optimize interactions with the target protein. The ethyl and methyl groups at the C3 position of this compound would provide a specific steric footprint that could be exploited in the design of selective inhibitors.

Applications as Pharmaceutical Intermediates and Building Blocks

Beyond its role as a core scaffold, the this compound structure serves as a valuable building block in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs). Its defined structure and reactive sites allow it to be incorporated into larger molecules.

While the broader pyrrolidine family is crucial in the synthesis of major drugs, it is important to note a distinction for the specific examples of Glimepiride and Eletriptan.

Glimepiride: The synthesis of the antidiabetic drug Glimepiride involves a key intermediate that is structurally related but distinct from this compound. The widely cited precursor is 3-ethyl-4-methyl-3-pyrrolin-2-one (also known as 3-ethyl-4-methyl-2,5-dihydro-1H-pyrrole-2-one). ijcrt.orgnewdrugapprovals.orggoogle.comchemicalbook.com This intermediate is an unsaturated lactam (a pyrrolinone) and features a different substitution pattern. It reacts with other chemical entities to build the final, complex structure of Glimepiride. newdrugapprovals.orggoogle.com

Eletriptan: The synthesis of the anti-migraine drug Eletriptan also utilizes a pyrrolidine-containing intermediate. However, this intermediate is (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole . nih.govnewdrugapprovals.orggoogle.com This molecule contains a pyrrolidine ring attached to an indole (B1671886) core, which is then further modified to yield Eletriptan. It is not synthesized from this compound.

This highlights that while the pyrrolidin-2-one class is vital, the specific structure of the intermediate is critical for the synthesis of a particular drug.

Table 1: Comparison of Pyrrolidine-based Structures in Drug Synthesis

| Compound Name | Structure | Role |

| This compound | C7H13NO | A versatile pyrrolidin-2-one scaffold. |

| 3-Ethyl-4-methyl-3-pyrrolin-2-one | C7H11NO | Key intermediate in the synthesis of Glimepiride. newdrugapprovals.orggoogle.com |

| (R)-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole moiety | C14H18N2 | Core building block for the synthesis of Eletriptan. newdrugapprovals.org |

The synthetic versatility of the pyrrolidin-2-one scaffold is a significant asset in drug discovery. The lactam nitrogen can be alkylated or acylated, and the alpha-carbon positions can be functionalized, allowing for the rapid generation of a library of diverse compounds for screening. The 3,3-disubstituted pattern of this compound provides a stable core, preventing epimerization at the C3 position, which can be an issue with monosubstituted analogs. This stability is advantageous in developing robust synthetic routes and ensuring the chemical integrity of the final compounds.

Development of Analytical Methods for Research-Grade Purity and Stereochemical Control

Ensuring the purity and correct stereochemistry of drug candidates is a critical aspect of pharmaceutical development. routledge.com For a chiral compound like this compound, whose C3 atom is a quaternary stereocenter, rigorous analytical control is essential.

The development of analytical methods would focus on two key areas:

Purity Assessment: Standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are used to determine the chemical purity of the compound. These methods can separate the target compound from starting materials, by-products, and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable for confirming the chemical structure and assessing purity.

Stereochemical Control: Since this compound is chiral, methods to separate and quantify its enantiomers are required. Chiral HPLC, which uses a stationary phase that can differentially interact with each enantiomer, is the gold standard for this purpose. Establishing such methods is crucial to ensure that the desired enantiomer is produced and isolated, as different enantiomers can have vastly different pharmacological and toxicological profiles. routledge.com

Chromatographic Techniques (HPLC, GC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation of chiral compounds. nih.gov For a molecule such as this compound, which possesses a chiral center at the C3 position, separating the (R) and (S)-enantiomers is crucial. This is most effectively achieved using a Chiral Stationary Phase (CSP). nih.govresearchgate.net CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Commonly used CSPs for separating chiral molecules, including lactams, are based on polysaccharides like amylose (B160209) and cellulose (B213188) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)). nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which differ in stability.

Methods for separating enantiomers can also involve derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). nih.gov However, direct separation on a CSP is often preferred to avoid additional reaction steps. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation of this compound

| Parameter | Condition | Purpose/Rationale |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) | Provides the chiral environment necessary for enantiomeric separation. |

| Mobile Phase | Hexane/Isopropanol or other non-polar/polar solvent mixtures | The ratio is optimized to achieve good resolution and reasonable analysis time. |

| Flow Rate | 0.5 - 1.5 mL/min | Adjusted to optimize separation efficiency and peak shape. |

| Temperature | 20 - 40 °C | Temperature can affect the interactions between the analyte and the CSP, influencing resolution. |

| Detection | UV at a low wavelength (e.g., 210 nm) | The pyrrolidinone ring has a chromophore suitable for UV detection. |

Gas Chromatography (GC)

GC is another highly effective technique for the separation of volatile and thermally stable compounds like this compound. For chiral separations, special chiral capillary columns are employed. gcms.czoup.com These columns are coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which forms temporary inclusion complexes with the enantiomers. gcms.cz The different fit of each enantiomer within the chiral cyclodextrin cavity results in different retention times.

The enantiomeric excess (e.e.) of a sample, which is a measure of its chiral purity, can be accurately determined from the relative peak areas of the two enantiomers in the resulting chromatogram. chinesechemsoc.orgnih.gov

Table 2: Representative GC Conditions for Enantioselective Analysis of this compound

| Parameter | Condition | Purpose/Rationale |

| Column | Chiral Capillary Column (e.g., derivatized β-cyclodextrin) | The chiral selector allows for the separation of the (R) and (S) enantiomers. |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the analyte through the column. |

| Injector Temp. | ~250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., starting at 100°C, ramping to 200°C) | Optimizes the separation of enantiomers from each other and from any impurities. |

| Detector | Flame Ionization Detector (FID) | A common and sensitive detector for organic compounds. |

| Detector Temp. | ~250 °C | Prevents condensation of the analyte in the detector. |

Advanced Characterization for Quality Control in Research Syntheses

Beyond chromatography, a suite of advanced spectroscopic techniques is indispensable for the comprehensive quality control of this compound synthesized in a research setting. These methods confirm the chemical identity, structure, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the ethyl and methyl groups attached to C3, as well as for the methylene (B1212753) protons of the pyrrolidinone ring and the N-H proton.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, including the carbonyl carbon of the lactam, the quaternary carbon at C3, and the carbons of the ethyl and methyl substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The predicted monoisotopic mass is approximately 127.0997 Da. uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band corresponding to the C=O (carbonyl) stretching of the lactam would be expected around 1680-1700 cm⁻¹. Another characteristic band would be the N-H stretching vibration around 3200 cm⁻¹.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Data | Information Provided |

| ¹H NMR | Signals for CH₃, CH₂CH₃, CH₂CH₂N, NH | Confirms the presence and connectivity of proton environments. |

| ¹³C NMR | Signals for C=O, C(CH₃)(CH₂CH₃), CH₃, CH₂CH₃, CH₂CH₂N, CH₂N | Confirms the carbon framework of the molecule. |

| Mass Spec. (HRMS) | [M+H]⁺ ion at m/z ≈ 128.1070 | Confirms the molecular formula (C₇H₁₃NO). uni.lu |

| IR Spectroscopy | Strong C=O stretch (~1690 cm⁻¹), N-H stretch (~3200 cm⁻¹) | Confirms the presence of the key lactam functional group. |

The combination of these chromatographic and spectroscopic techniques provides a robust framework for the quality control of this compound, ensuring its chemical identity, purity, and enantiomeric composition are accurately determined, which is essential for its potential application in further research.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for 3-Ethyl-3-methylpyrrolidin-2-one

The construction of the quaternary stereocenter at the C3 position of the pyrrolidinone ring is a key synthetic challenge. Future research will likely focus on developing more efficient, stereoselective, and versatile methods to access this compound and its analogs.

Asymmetric Catalysis : The development of enantioselective methods is paramount for producing single-enantiomer drugs. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines has emerged as a powerful tool for constructing pyrrolidines with excellent yields and selectivities. nih.govorganic-chemistry.org Specifically, the use of disubstituted donors in palladium-catalyzed TMM cycloadditions can create all-carbon quaternary centers in a catalytic and asymmetric manner, a technique directly applicable to the synthesis of chiral this compound. figshare.comfigshare.com Another promising strategy is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of sterically hindered lactam substrates, which has proven effective for creating α-aryl lactams and could be adapted for dialkyl derivatives. researchgate.net

Photoenzymatic and Biocatalytic Approaches : Merging biocatalysis with photochemistry offers novel synthetic pathways. For instance, flavin-dependent 'ene'-reductases (EREDs) have been used in photoenzymatic, stereoselective 5-exo-trig radical cyclizations to generate β-quaternary lactams. nih.gov This highlights the potential of engineering enzymes to perform non-natural reactions for the construction of challenging motifs. Furthermore, the use of transaminases for the stereoselective synthesis of substituted lactams via dynamic kinetic resolution presents a powerful chemoenzymatic strategy. researchgate.net These biocatalytic methods offer mild reaction conditions and high selectivity, making them attractive for future synthetic efforts.

| Methodology | Catalyst/System | Key Transformation | Potential Advantage for this compound |

|---|---|---|---|

| Palladium-Catalyzed [3+2] Cycloaddition | Pd(dba)₂ / Chiral Phosphoramidite Ligand | Asymmetric formation of pyrrolidine (B122466) ring with a quaternary center | High enantioselectivity and yield for chiral synthesis. nih.govorganic-chemistry.org |

| Palladium-Catalyzed DAAA | Pd Catalyst / (R,R)-ANDEN Phenyl Trost Ligand | Enantioselective synthesis of sterically hindered α-allyl-α-aryl lactams | Adaptable for creating 3,3-dialkyl substitution patterns. researchgate.net |

| Photoenzymatic Radical Cyclization | 'Ene'-reductase (ERED) Variant | Stereoselective formation of β-quaternary lactams | Novel C-C bond formation under mild, biocatalytic conditions. nih.gov |

| Chemoenzymatic Dynamic Kinetic Resolution | Transaminase (ATA) | Stereoselective synthesis of lactams with two chiral centers | High stereoselectivity for complex chiral structures. researchgate.net |

Advanced Computational Approaches for Structure-Function Prediction

Computational modeling is an indispensable tool for accelerating drug discovery by predicting the biological activity and interaction of molecules with their targets. For this compound, these approaches can guide the design of new derivatives with enhanced therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful for understanding the relationship between the three-dimensional structure of pyrrolidine derivatives and their biological activity. scispace.com By developing robust 3D-QSAR models for a series of 3,3-disubstituted pyrrolidinones, researchers can identify key structural features that govern their potency and selectivity, providing a roadmap for designing novel, more active compounds. nih.govnih.gov

Molecular Docking and Dynamics Simulations : Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, elucidating the specific interactions that stabilize the complex. researchgate.net This technique can be used to screen virtual libraries of this compound derivatives against various biological targets. nih.govmdpi.com Following docking, molecular dynamics (MD) simulations can assess the stability of the predicted ligand-protein complexes over time, providing a more accurate estimation of binding affinity and the dynamic nature of the interaction. scispace.com These simulations can reveal how the ethyl and methyl groups at the C3 position influence binding and can help in designing analogs with optimized interactions.

| Computational Method | Objective | Key Output | Application to this compound |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Relate 3D molecular properties to biological activity. | Contour maps indicating favorable/unfavorable structural regions. nih.gov | Guide the design of derivatives with improved potency. |

| Molecular Docking | Predict ligand binding mode and affinity within a protein's active site. | Binding poses, scoring functions, and key interactions (e.g., H-bonds). nih.gov | Identify potential biological targets and screen virtual libraries. |

| Molecular Dynamics (MD) Simulation | Simulate the motion of a ligand-protein complex over time. | Complex stability (RMSD), binding free energy calculations. nih.gov | Validate docking results and assess the stability of binding. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | Absorption, distribution, metabolism, excretion, and toxicity profiles. | Prioritize compounds with drug-like properties for synthesis. |

Exploration of New Biological Targets and Therapeutic Applications

The pyrrolidinone scaffold is present in a wide range of biologically active compounds. Future research should aim to systematically screen this compound and its derivatives against a variety of targets to uncover new therapeutic applications.

Anticonvulsant Activity : A structurally related compound, 3-Ethyl-3-methylpyrrolidine-2,5-dione (Ethosuximide), is a well-established anticonvulsant medication used to treat absence seizures. nih.gov Given this strong structural analogy, a primary avenue of investigation should be the evaluation of this compound for anticonvulsant properties. The mechanism of action could involve modulation of T-type calcium channels, similar to Ethosuximide.

Antiproliferative and Anticancer Targets : Numerous pyrrolidinone derivatives have demonstrated potent antiproliferative activity. nih.gov Some have been identified as inhibitors of the p53-MDM2 interaction and STAT3 pathways. nih.gov Future studies could explore the potential of this compound as an inhibitor of protein kinases, such as Cyclin-Dependent Kinase 5 (Cdk5), which is implicated in Alzheimer's disease, or Epidermal Growth Factor Receptor (EGFR) and CDK2, which are validated cancer targets. nih.govnih.gov

Antimicrobial and Antifungal Applications : The tetramic acid (pyrrolidine-2,4-dione) family, which shares the core lactam ring, is known for its antimicrobial properties. mdpi.com Screening this compound against a panel of pathogenic bacteria and fungi, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), could reveal novel anti-infective agents. mdpi.commdpi.com

Green Chemistry Principles in Pyrrolidin-2-one Synthesis

The integration of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. Future synthetic routes to this compound should prioritize these principles.